oxo(oxopraseodymiooxy)praseodymium
CAS No.:
Cat. No.: VC13839644
Molecular Formula: O3Pr2
Molecular Weight: 329.814 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | O3Pr2 |
---|---|
Molecular Weight | 329.814 g/mol |
IUPAC Name | oxo(oxopraseodymiooxy)praseodymium |
Standard InChI | InChI=1S/3O.2Pr |
Standard InChI Key | XYFIPBUCKXDCQM-UHFFFAOYSA-N |
SMILES | O=[Pr]O[Pr]=O |
Canonical SMILES | O=[Pr]O[Pr]=O |
Introduction
Nomenclature and Chemical Identity
Oxo(oxopraseodymiooxy)praseodymium corresponds to the inorganic compound with the empirical formula O₃Pr₂, as verified by its ChemSpider entry (ID: 4325191) . The compound is alternately termed dipraseodymium trioxide, praseodymium sesquioxide, or praseodymia, reflecting its composition of two praseodymium atoms and three oxygen atoms. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes "praseodymium(III) oxide" for the Pr³⁺-dominant form (Pr₂O₃), while nonstoichiometric variants like Pr₆O₁₁ are classified as praseodymium(III,IV) oxide due to the coexistence of Pr³⁺ and Pr⁴⁺ ions .
Molecular and Crystallographic Data
Property | Value | Source |
---|---|---|
Molecular Formula | O₃Pr₂ | |
Average Molecular Mass | 329.813 g/mol | |
Crystal System | Hexagonal (α-phase) | |
Space Group | P3̅m1 | |
Lattice Parameters | a = 3.856 Å, c = 6.020 Å |
The hexagonal α-phase structure dominates under standard conditions, with praseodymium ions occupying two distinct crystallographic sites coordinated by oxygen in a distorted octahedral geometry .
Synthesis and High-Pressure Polymorphs
Conventional Synthesis Routes
Praseodymium(III) oxide is typically synthesized via the combustion of praseodymium metal in air at elevated temperatures. The reaction proceeds as:
This method yields the sesquioxide phase, which is hygroscopic and gradually hydrolyzes in moist air to form praseodymium hydroxide .
High-Pressure Synthesis of Pr₆O₁₁ and Pr₂O₅
Recent breakthroughs in high-pressure chemistry have uncovered novel praseodymium oxide phases. Flosbach (2024) demonstrated that compressing PrO₂ and SiO₂ in a diamond anvil cell at ~29 GPa produces PrSi₃O₈ and Pr₂Si₇O₁₈, alongside the unexpected formation of Pr₂O₅ . The latter, a praseodymium(IV) oxide peroxide, adopts a unique structure with alternating Pr⁴⁺O₆ octahedra and peroxide (O₂²⁻) units. The synthesis of Pr₂O₅ at 27 GPa and oxygen-rich conditions highlights praseodymium's ability to stabilize unusually high oxidation states under extreme pressures .
Structural and Electronic Characteristics
Praseodymium Oxidation States
Praseodymium oxides exhibit variable oxidation states, with +3 and +4 being most prevalent. In Pr₆O₁₁, the Pr³⁺:Pr⁴⁺ ratio is 4:2, resulting in an average oxidation state of +3.33. This mixed-valent configuration facilitates electronic conductivity via small polaron hopping between Pr sites .
Spectroscopic Insights
X-ray absorption near-edge structure (XANES) studies reveal distinct absorption edges for Pr³⁺ (5,735 eV) and Pr⁴⁺ (5,742 eV), enabling quantitative analysis of oxidation state distributions. Electron energy loss spectroscopy (EELS) further corroborates the presence of Pr⁴⁺ in high-pressure phases like Pr₂O₅ .
Thermodynamic Stability and Phase Transitions
Enthalpy of Formation
Compound | ΔH°f (kJ/mol) | Method |
---|---|---|
Pr₂O₃ | -1,820 ± 15 | Calorimetry |
Pr₆O₁₁ | -5,450 ± 30 | High-pressure DSC |
Pr₂O₅ | -3,110 ± 40 | DFT calculations |
Applications in Advanced Materials
Catalysis
Praseodymium oxides serve as redox-active supports in automotive catalytic converters, where their oxygen storage capacity mitigates NOₓ emissions. The Pr³⁺/Pr⁴⁺ couple facilitates rapid oxygen exchange, enhancing catalytic efficiency at lower temperatures .
Solid Oxide Fuel Cells (SOFCs)
Doping zirconia with Pr₆O₁₁ improves ionic conductivity by introducing oxygen vacancies. At 800°C, Pr₀.₁Zr₀.₉O₂−δ achieves a conductivity of 0.12 S/cm, surpassing yttria-stabilized zirconia .
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